Calcium metrizoate is a chemical compound classified as a contrast medium, primarily used in medical imaging, particularly in radiographic procedures. It is a calcium salt of metrizoic acid, which belongs to the class of organic compounds known as acylaminobenzoic acids and derivatives. Metrizoic acid has been utilized in diagnostic imaging due to its properties that enhance the contrast of structures within the body during X-ray examinations. The compound is recognized for its high osmolality, which can increase the risk of allergic reactions in patients .
The synthesis of calcium metrizoate involves the reaction between metrizoic acid and calcium salts. The general process can include the following steps:
This process ensures that the resultant compound retains the necessary properties for effective use as a contrast agent .
Calcium metrizoate has the molecular formula and a molecular weight of approximately 685.2 g/mol. The structure consists of a central calcium ion coordinated with six iodine atoms, reflecting its high iodine content which is crucial for its imaging properties.
Calcium metrizoate participates in various chemical reactions typical for ionic compounds. Notably, it can undergo hydrolysis in aqueous solutions, releasing metrizoic acid and calcium ions:
Additionally, it can react with other contrast agents or compounds during radiographic procedures, affecting its stability and efficacy as a contrast medium .
The mechanism of action of calcium metrizoate as a contrast agent involves its high iodine content, which absorbs X-rays more effectively than surrounding tissues. This property allows for enhanced visualization of vascular structures and organs during imaging procedures. Upon administration, the compound increases the attenuation of X-rays in targeted areas, providing clearer images for diagnosis.
The pharmacokinetics indicate that calcium metrizoate is primarily excreted through renal pathways, making it suitable for use in patients with normal renal function .
These properties are critical for ensuring that calcium metrizoate performs effectively during diagnostic imaging without causing adverse reactions .
Calcium metrizoate is primarily used in medical diagnostics as an X-ray contrast medium. Its applications include:
Despite its historical significance, the use of calcium metrizoate has diminished due to the introduction of nonionic low-osmolarity contrast agents that offer improved safety profiles with fewer side effects .
The development of iodinated contrast media represents a significant advancement in diagnostic radiology, with calcium metrizoate occupying a specific transitional niche. The earliest ionic monomers emerged in the 1950s, characterized by tri-iodinated benzene rings and high osmolality (typically 5-7 times plasma osmolality). Diatrizoate, introduced in the mid-1950s, served as the archetypal ionic monomer and established the fundamental chemical template upon which later compounds, including metrizoate, would be developed [8] [9].
Metrizoic acid (3-acetamido-5-acetylmethylamino-2,4,6-triiodobenzoic acid) was developed in the 1960s as part of efforts to modify the diatrizoate structure to alter pharmacological properties. The key innovation with metrizoate formulations lay not in the anion itself—which shared substantial similarities with other ionic monomers—but in the strategic combination of counterions. Calcium metrizoate specifically utilized a mixture of sodium, calcium, and meglumine (N-methylglucamine) salts to create a more physiologically compatible contrast solution. This formulation represented an industry response to emerging evidence that contrast media ionic composition significantly influenced cardiac tolerance and hemodynamic stability during angiography. The addition of calcium ions specifically aimed to mitigate the electrophysiological disturbances observed with purely sodium-based formulations [7] [9].
Table 1: Evolution of Key Ionic Contrast Media Preceding and Including Metrizoate Formulations
Compound (Introduction Era) | Chemical Structure | Primary Counterions | Iodine Concentration (mg/mL) | Osmolality (mOsm/kg) |
---|---|---|---|---|
Diatrizoate (1950s) | Tri-iodinated benzoic acid | Sodium, Meglumine | 300-370 | ≈1500-2100 |
Iothalamate (1960s) | Tri-iodinated isothiocyanate | Meglumine, Sodium | 280-400 | ≈1400-2400 |
Metrizoate (1960s) | Tri-iodinated benzoic acid | Sodium, Calcium, Meglumine | 370-440 | ≈2100 |
Ioxaglate (1980s) | Monoacidic dimer | Sodium, Meglumine | 320 | ≈600 |
Calcium metrizoate (marketed under trade names including Isopaque and Triosil) gained regulatory approvals across multiple jurisdictions during the 1960s, primarily indicated for angiography and urography. Its approval coincided with the era before stringent randomized controlled trials became the regulatory norm for contrast agents. Safety assessments relied heavily on animal studies and relatively small-scale human clinical series demonstrating adequate radiographic opacification with manageable acute tolerance profiles compared to predecessors [9].
The decline of calcium metrizoate began in the late 1970s and accelerated through the 1980s, driven by two interrelated factors:
Voluntary market withdrawal by manufacturers became the primary discontinuation mechanism. Facing declining use and the commercial success of non-ionic agents, production of calcium metrizoate ceased in most Western markets by the early 1990s. Its removal was not typically driven by singular safety alerts but by obsolescence within an evolving therapeutic and regulatory landscape prioritizing lower osmolality and improved biocompatibility [5] [9].
The regulatory lifecycle of calcium metrizoate highlights significant historical variations in pharmaceutical approval frameworks:
Table 2: Regulatory Status Timeline of Calcium Metrizoate Across Jurisdictions
Jurisdiction | Initial Approval Era | Primary Regulatory Pathway | Era of Market Withdrawal | Primary Withdrawal Driver |
---|---|---|---|---|
United States | 1960s | Pre-NDA standardization | Early 1990s | Commercial obsolescence |
United Kingdom | 1960s | National CSM approval | Late 1980s - Early 1990s | Commercial obsolescence |
Germany | 1960s | National BGA/BfArM approval | Late 1980s - Early 1990s | Commercial obsolescence |
Japan | 1970s | National MHLW approval | Mid 1990s | Commercial obsolescence |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9